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molecular formula C15H20N2O3 B8358572 3-[4-(Ethoxycarbonyl)piperidinocarbonyl]aniline

3-[4-(Ethoxycarbonyl)piperidinocarbonyl]aniline

Cat. No. B8358572
M. Wt: 276.33 g/mol
InChI Key: BBYWBFAGWGTIOK-UHFFFAOYSA-N
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Patent
US07557210B2

Procedure details

In like manner to the preparation of 3-(N-morpholinocarbonyl)aniline, 3-nitrobenzoylchloride and ethyl isonipecotate were reacted to prepare 1-[4-(ethoxycarbonyl)piperidinocarbonyl]-3-nitrobenzene which underwent hydrogenation to provide 3-[4-(ethoxycarbonyl)piperidinocarbonyl]aniline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+](C1C=C(C=CC=1)C(Cl)=O)([O-])=O.N1CCC(C(OCC)=O)CC1.[CH2:24]([O:26][C:27]([CH:29]1[CH2:34][CH2:33][N:32]([C:35]([C:37]2[CH:42]=[CH:41][CH:40]=[C:39]([N+:43]([O-])=O)[CH:38]=2)=[O:36])[CH2:31][CH2:30]1)=[O:28])[CH3:25]>>[CH2:24]([O:26][C:27]([CH:29]1[CH2:30][CH2:31][N:32]([C:35]([C:37]2[CH:38]=[C:39]([CH:40]=[CH:41][CH:42]=2)[NH2:43])=[O:36])[CH2:33][CH2:34]1)=[O:28])[CH3:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)Cl)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCC(C(=O)OCC)CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1CCN(CC1)C(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1CCN(CC1)C(=O)C=1C=C(N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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